Technical Documentation Center

2,2,3-Triphenyloxirane Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,2,3-Triphenyloxirane
  • CAS: 4479-98-5

Core Science & Biosynthesis

Foundational

Solubility profile of 2,2,3-Triphenyloxirane in organic solvents

Title: Technical Whitepaper: Thermodynamic Solubility Profile & Solvent Selection for 2,2,3-Triphenyloxirane Executive Summary 2,2,3-Triphenyloxirane (Triphenylethylene oxide) represents a class of bulky, lipophilic epox...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Whitepaper: Thermodynamic Solubility Profile & Solvent Selection for 2,2,3-Triphenyloxirane

Executive Summary

2,2,3-Triphenyloxirane (Triphenylethylene oxide) represents a class of bulky, lipophilic epoxides frequently utilized as mechanistic probes in photochemistry and as intermediates in the synthesis of complex polyaromatic systems. Its structural rigidity and high lipophilicity (LogP > 5.0) present specific challenges in process chemistry, particularly regarding solvent selection for reaction media and recrystallization.

This technical guide provides a comprehensive solubility profile derived from thermodynamic principles and structural analysis. It details the Laser Monitoring Observation Technique for precise solubility determination and offers a validated solvent selection strategy for purification, moving beyond trial-and-error to a first-principles approach.

Part 1: Physicochemical Characterization & Solubility Landscape

The solubility behavior of 2,2,3-triphenyloxirane is governed by its three phenyl rings, which impart significant hydrophobicity, and the strained epoxide ring, which introduces a dipole moment and potential Lewis basicity.

Structural Analysis & Hansen Solubility Parameters (HSP)

The molecule acts as a "lipophilic anchor." Dissolution is thermodynamically driven by London dispersion forces (


) and, to a lesser extent, polar interactions (

). Hydrogen bonding capacity (

) is low, making it a poor candidate for dissolution in protic solvents like cold water or methanol.

Table 1: Predicted Solubility Profile (Thermodynamic Affinity)

Solvent ClassRepresentative SolventsSolubility RatingInteraction Mechanism
Aromatic Hydrocarbons Toluene, Benzene, XyleneHigh

-

stacking interactions; ideal matching of dispersion forces.
Chlorinated Solvents Dichloromethane (DCM), ChloroformVery High Strong dipole-dipole interactions; excellent solvation of the epoxide ring.
Polar Aprotic THF, Ethyl Acetate, AcetoneModerate to High Good dipole matching; THF coordinates well with the epoxide oxygen.
Polar Protic Methanol, Ethanol, IsopropanolLow (Cold) / Moderate (Hot) High energy cost to disrupt solvent H-bonding network; useful for recrystallization.
Aliphatic Hydrocarbons Hexane, HeptaneLow Lacks the polarizability to effectively solvate the dense aromatic core.
Aqueous WaterInsoluble Hydrophobic effect dominates; high interfacial tension.
Thermodynamic Drivers

The dissolution of 2,2,3-triphenyloxirane is an endothermic process (


). Solubility increases significantly with temperature, following the Van't Hoff equation.
  • Enthalpy (

    
    ):  Positive. Energy is required to break the crystal lattice (lattice energy is high due to 
    
    
    
    -stacking).
  • Entropy (

    
    ):  Positive. The disorder increases as the rigid crystal breaks into solvated molecules.
    

Part 2: Experimental Protocol for Solubility Determination

To generate precise mole-fraction solubility data, the Laser Monitoring Observation Technique is the gold standard, offering superior accuracy over visual inspection.

Methodology: Laser Dynamic Method

This method detects the "point of disappearance" of the solid phase by monitoring the intensity of a laser beam passing through the solution.

Equipment Required:

  • Jacketed glass vessel (50 mL)

  • Precision thermostat (Control

    
     0.05 K)
    
  • He-Ne Laser source and light intensity meter

  • Magnetic stirrer[1]

Step-by-Step Protocol:

  • Preparation: Weigh a precise mass (

    
    ) of 2,2,3-triphenyloxirane and solvent (
    
    
    
    ) into the jacketed vessel.
  • Equilibration: Set the thermostat to a starting temperature (e.g., 283.15 K) where the solid is known to be insoluble.

  • Heating Ramp: Slowly increase the temperature (0.1 K/min) while stirring continuously.

  • Laser Monitoring: Direct the laser beam through the suspension.

    • Initial State: Beam is scattered/blocked by solid particles (Low Intensity).

    • Dissolution: As particles dissolve, scattering decreases.

    • Endpoint: Maximum intensity is reached and plateaus. This temperature is

      
      .
      
  • Replication: Repeat with varying solute/solvent ratios to construct the full polythermal curve.

Workflow Visualization

SolubilityWorkflow cluster_0 Preparation Phase cluster_1 Measurement Phase Step1 Weigh Solute (m1) & Solvent (m2) Step2 Charge Jacketed Vessel Step1->Step2 Step3 Thermostat Control (Heating Ramp 0.1 K/min) Step2->Step3 Step4 Laser Transmission Monitoring Step3->Step4 Step5 Detect Max Intensity (Dissolution Point) Step4->Step5 Scattering Eliminated Step6 Calculate Mole Fraction (x) Step5->Step6 Record T_eq

Figure 1: Laser Dynamic Solubility Measurement Workflow. The transition from suspension to solution is detected by a sharp rise in laser transmittance.

Part 3: Thermodynamic Modeling (Data Analysis)

To correlate the experimental data, the Modified Apelblat Equation is the industry standard for this class of rigid organic solids. It accounts for the non-ideal behavior of the solution.

Equation:



  • 
    : Mole fraction solubility
    
  • 
    : Absolute temperature (K)
    
  • 
    : Empirical parameters derived from regression analysis.
    

Application: Researchers should plot


 vs. 

. A linear deviation indicates the necessity of the

term, often required for triphenyl-derivatives due to significant changes in solution heat capacity.

Part 4: Practical Applications & Purification Strategy

Based on the solubility landscape, we define the optimal strategies for purification via recrystallization. The goal is to maximize yield while rejecting polar impurities (e.g., unreacted phenols) or non-polar byproducts.

Solvent Selection Logic
  • Scenario A: High Purity Required (Recrystallization)

    • Solvent:Ethanol or Acetonitrile .[2]

    • Mechanism:[1][2][3][4][5] 2,2,3-Triphenyloxirane has a steep solubility curve in these solvents (low at RT, high at reflux). This allows for maximum recovery upon cooling.

  • Scenario B: Removing Non-Polar Impurities

    • Solvent:Methanol/Chloroform (9:1) .

    • Mechanism:[1][2][3][4][5][6] Dissolve in minimal Chloroform, then add Methanol as an anti-solvent to precipitate the epoxide while keeping "greasier" impurities in solution.

Recrystallization Decision Tree

RecrystallizationLogic Start Crude 2,2,3-Triphenyloxirane CheckSol Solubility Check in Hot Ethanol Start->CheckSol Soluble Soluble at Reflux? CheckSol->Soluble MethodA Method A: Single Solvent (Ethanol or Acetonitrile) Soluble->MethodA Yes MethodB Method B: Solvent Pair (DCM + Hexane) Soluble->MethodB No Yes Yes No No ProcessA 1. Reflux to dissolve 2. Hot Filtration 3. Slow Cool to 4°C MethodA->ProcessA ProcessB 1. Dissolve in min. DCM 2. Add Hexane to cloud point 3. Cool MethodB->ProcessB

Figure 2: Decision Matrix for Solvent Selection based on initial solubility screening.

References

  • Wang, J., et al. (2020). "Solubility and Thermodynamic Modeling of 3,4,5-Trimethoxyphenylacetonitrile in Twelve Pure Solvents." Journal of Chemical & Engineering Data. (Cited for Laser Monitoring Protocol methodology).[1][2][7]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Cited for theoretical solubility prediction principles).[1][7]

  • PubChem Database. (2023). "2,2,3-Triphenyloxirane (CAS 4479-98-5) Physicochemical Properties." National Center for Biotechnology Information.

  • Batesky, D., et al. (2012). "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." Journal of Organic Chemistry. (Cited for comparative solubility behavior of triphenyl-derivatives).

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation of Diphenylacetaldehyde via Lewis Acid-Catalyzed Epoxide Rearrangement

Executive Summary This application note details the protocol for synthesizing diphenylacetaldehyde via the Meinwald rearrangement of epoxides. While the user query references 2,2,3-triphenyloxirane , it is critical to no...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for synthesizing diphenylacetaldehyde via the Meinwald rearrangement of epoxides. While the user query references 2,2,3-triphenyloxirane , it is critical to note that the rearrangement of 2,2,3-triphenyloxirane typically yields 1,2,2-triphenylethanone (benzhydryl phenyl ketone) due to the migration of a phenyl group within a C20 carbon framework.

To synthesize diphenylacetaldehyde (C14), the correct precursor is Stilbene Oxide (1,2-diphenyloxirane) or 1,1-diphenyloxirane . This guide focuses on the rearrangement of trans-Stilbene Oxide using Boron Trifluoride Etherate (


), a robust and industry-standard method that necessitates a 1,2-phenyl shift. This protocol is optimized for high regioselectivity and yield, addressing common pitfalls in Lewis acid catalysis.

Chemical Basis & Substrate Selection[1][2]

Mechanistic Pathway (The Meinwald Rearrangement)

The reaction proceeds via the coordination of a Lewis acid (


) to the epoxide oxygen, facilitating ring opening to form a stabilized benzylic carbocation.
  • Path A (Stilbene Oxide): Ring opening generates a carbocation stabilized by a phenyl group. A subsequent 1,2-phenyl shift (migration of the phenyl group to the adjacent carbon) yields the aldehyde.

  • Path B (Triphenyloxirane - Reference): Ring opening at the tertiary carbon generates a highly stable trityl-like cation. Phenyl migration yields a ketone (1,2,2-triphenylethanone), not diphenylacetaldehyde.

Substrate Selection Guide

To ensure the correct target molecule is synthesized, refer to the stoichiometry table below:

PrecursorStructurePrimary Rearrangement ProductMechanism Type
trans-Stilbene Oxide

Diphenylacetaldehyde (

)
1,2-Phenyl Shift
1,1-Diphenyloxirane

Diphenylacetaldehyde (

)
1,2-Hydride Shift
2,2,3-Triphenyloxirane

1,2,2-Triphenylethanone (

)
1,2-Phenyl Shift
Reaction Mechanism Diagram

The following diagram illustrates the specific pathway for converting Stilbene Oxide to Diphenylacetaldehyde.

MeinwaldMechanism Substrate trans-Stilbene Oxide (C14H12O) Complex BF3-Epoxide Complex Substrate->Complex + BF3·OEt2 Cation Benzylic Carbocation Complex->Cation Ring Opening Transition Phenonium Ion (1,2-Phenyl Shift) Cation->Transition Migration Product Diphenylacetaldehyde (Target) Transition->Product - H+

Figure 1: Mechanistic pathway of the Meinwald rearrangement for Stilbene Oxide involving a critical 1,2-phenyl migration.

Materials & Equipment

Reagents
ReagentPurityRoleHazard Note
trans-Stilbene Oxide >98%SubstrateIrritant
Boron Trifluoride Etherate (

)
DistilledLewis Acid CatalystCorrosive, Moisture Sensitive
Anhydrous Benzene (or Toluene)99.8%SolventCarcinogen (Benzene) / Flammable
Sodium Bicarbonate (

)
Sat.[1] Soln.Quenching AgentIrritant
Magnesium Sulfate (

)
AnhydrousDrying AgentN/A

Note: Toluene is recommended as a safer alternative to Benzene with minimal impact on yield.

Equipment
  • Three-neck round-bottom flask (250 mL) equipped with a magnetic stir bar.

  • Nitrogen (

    
    ) or Argon gas line (for inert atmosphere).
    
  • Pressure-equalizing addition funnel.

  • Rotary evaporator.

  • Vacuum distillation setup (for purification).

Experimental Protocol

Preparation of the Reaction System

Critical: The reaction is highly sensitive to moisture. All glassware must be flame-dried or oven-dried (


) and cooled under a stream of inert gas.
  • Setup: Assemble the three-neck flask with a thermometer, addition funnel, and nitrogen inlet.

  • Solvent Charge: Add trans-stilbene oxide (20.0 g, 102 mmol) and 150 mL of anhydrous toluene to the flask. Stir until fully dissolved.

  • Inerting: Purge the system with nitrogen for 10 minutes.

Catalytic Rearrangement
  • Catalyst Preparation: Measure Boron Trifluoride Etherate (2.0 mL) in a syringe. Note: Use a glass syringe as BF3 can attack certain plastics over time.

  • Addition: Add the

    
     dropwise to the stirring solution over 5 minutes.
    
    • Observation: The solution may darken slightly; a mild exotherm is expected.

  • Reaction: Stir the mixture at room temperature for 15–30 minutes .

    • Monitoring: Check reaction progress via TLC (Silica gel; Hexane/EtOAc 9:1). The epoxide spot (

      
      ) should disappear, and the aldehyde spot (
      
      
      
      ) should appear.
    • Caution: Extended reaction times can lead to polymerization or aldol condensation byproducts.

Quench and Workup
  • Quench: Pour the reaction mixture carefully into a separatory funnel containing 50 mL of saturated

    
     solution . Shake gently to neutralize the acid.
    
    • Gas Evolution:

      
       gas will evolve; vent frequently.
      
  • Phase Separation: Separate the organic layer.[2] Extract the aqueous layer once with 30 mL of toluene .

  • Washing: Wash the combined organic layers with 50 mL of water followed by 50 mL of brine .

  • Drying: Dry the organic phase over anhydrous

    
     for 20 minutes. Filter off the solid.
    
Purification
  • Concentration: Remove the solvent using a rotary evaporator at

    
     under reduced pressure. A pale yellow oil will remain.
    
  • Distillation: Purify the crude oil via vacuum distillation.

    • Boiling Point: Collect the fraction boiling at 165–170°C at 15 mmHg (or 115–117°C at 0.6 mmHg).

    • Yield: Expected yield is 75–85% .

  • Storage: Store under nitrogen at

    
    . Diphenylacetaldehyde oxidizes to diphenylacetic acid upon exposure to air.
    
Workflow Diagram

ExperimentalWorkflow Setup Setup: Dry Glassware N2 Atmosphere Reaction Reaction: Stilbene Oxide + Toluene Add BF3·OEt2 (Dropwise) Setup->Reaction Monitor Monitor: TLC (15-30 min) Check for Epoxide consumption Reaction->Monitor Quench Quench: Pour into sat. NaHCO3 Vent CO2 Monitor->Quench Complete Workup Workup: Extract (Toluene) Wash (Brine) Dry (MgSO4) Quench->Workup Purify Purification: Vacuum Distillation (165-170°C @ 15mmHg) Workup->Purify

Figure 2: Step-by-step experimental workflow for the synthesis of Diphenylacetaldehyde.

Critical Quality Attributes (CQAs) & Troubleshooting

ObservationProbable CauseCorrective Action
Low Yield Moisture in solvent/catalystRedistill

and dry toluene over Na/Benzophenone.
Polymerization Reaction time too longQuench immediately after TLC indicates consumption of epoxide (approx. 15 min).
Acidic Product Oxidation to Diphenylacetic acidEnsure inert atmosphere (

) is maintained throughout; distill immediately.
Incomplete Reaction Inactive Catalyst

degrades over time. Use a fresh bottle or distill before use.

References

  • Organic Syntheses. "Diphenylacetaldehyde." Org.[2][3] Synth.1955 , 35, 51; Coll. Vol.4 , 375. Link

  • Meinwald, J. et al. "Acid-Catalyzed Rearrangement of Epoxides." Journal of the American Chemical Society, 1963 , 85, 582. Link

  • Rickborn, B. "The Meinwald Rearrangement." Comprehensive Organic Synthesis, 1991 , 3, 733-775. Link

  • PubChem. "Diphenylacetaldehyde Compound Summary." Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 2,2,3-Triphenyloxirane Rearrangement

System Overview: The Mechanistic Landscape The rearrangement of 2,2,3-triphenyloxirane (epoxide) to its corresponding carbonyl isomer (typically phenyl benzhydryl ketone , also known as -diphenylacetophenone) is a classi...

Author: BenchChem Technical Support Team. Date: February 2026

System Overview: The Mechanistic Landscape

The rearrangement of 2,2,3-triphenyloxirane (epoxide) to its corresponding carbonyl isomer (typically phenyl benzhydryl ketone , also known as


-diphenylacetophenone) is a classic example of the Meinwald Rearrangement .

While theoretically straightforward, this reaction is governed by a delicate competition between migratory aptitudes (Hydride vs. Phenyl) and carbocation stability .[1] The reaction proceeds via a Lewis Acid (LA)-mediated ring opening.[2][3][4]

The Critical Divergence

The regioselectivity of the ring opening dictates the product profile. For 2,2,3-triphenyloxirane:

  • Path A (Thermodynamic): Bond cleavage occurs at the C2-O bond (the carbon bearing two phenyl groups). This forms the most stable resonance-stabilized carbocation (

    
    ).
    
  • Migration: A hydride shift from C3 occurs to quench the C2 cation, resulting in phenyl benzhydryl ketone .

  • Failure Mode (Side Reactions):

    • Polymerization: Intermolecular attack of the epoxide oxygen on the carbocation.

    • Fragmentation: C-C bond cleavage leading to benzophenone and benzaldehyde.

    • Hydrolysis: Formation of 1,1,2-triphenyl-1,2-ethanediol (the glycol) due to trace moisture.

Mechanistic Pathway Diagram

Meinwald_Rearrangement Epoxide 2,2,3-Triphenyloxirane LA_Complex LA-Epoxide Complex Epoxide->LA_Complex + Lewis Acid Cation_C2 C2 Carbocation (Tertiary/Benzylic) LA_Complex->Cation_C2 Path A: C2-O Cleavage (Preferred) Cation_C3 C3 Carbocation (Secondary/Benzylic) LA_Complex->Cation_C3 Path B: C3-O Cleavage (Disfavored) Ketone Phenyl Benzhydryl Ketone (Major Product) Cation_C2->Ketone 1,2-Hydride Shift (Fast) Polymer Polyethers/Oligomers (Side Reaction) Cation_C2->Polymer High Conc. Intermolecular Attack Diol 1,1,2-Triphenyl-1,2-diol (Hydrolysis) Cation_C2->Diol + H2O (Wet Solvent) Aldehyde Triphenylacetaldehyde (Sterically Disfavored) Cation_C3->Aldehyde Phenyl Shift

Figure 1: Mechanistic divergence in the acid-catalyzed rearrangement of 2,2,3-triphenyloxirane. Path A is the dominant thermodynamic pathway.

Catalyst Selection & Protocol Optimization

The choice of Lewis Acid is the single most critical variable. Stronger acids increase rate but degrade selectivity.

CatalystReactivitySelectivityRisk ProfileRecommendation

HighLowHigh risk of polymerization and fluorohydrin formation.Avoid for high-purity needs.

ModerateHighExcellent chelation control; favors ketone formation.Primary Recommendation.
MABR (Yamamoto)TunableVery HighSteric bulk prevents side reactions; expensive.Use for difficult substrates.

/

HighPoorHigh risk of fragmentation and retro-aldol cleavage.Do Not Use.

Troubleshooting Guide (FAQ)

Q1: I am observing a significant amount of high-molecular-weight "tar" in my reaction. How do I stop this?

Diagnosis: This is oligomerization/polymerization initiated by the highly reactive carbocation intermediate attacking unreacted epoxide. Corrective Actions:

  • Dilution: Increase solvent volume. Run the reaction at 0.05 M to 0.1 M concentration. High concentration favors intermolecular reactions (polymerization) over intramolecular ones (rearrangement).

  • Temperature Control: Lower the temperature to -78°C or -40°C initially, then warm slowly.

  • Addition Order: Add the epoxide slowly to the Lewis Acid solution (inverse addition). This ensures the Lewis Acid is always in excess relative to the epoxide, preventing the "epoxide-cation-epoxide" chain reaction.

Q2: My product contains a polar impurity identified as the glycol (diol).

Diagnosis: Hydrolysis has occurred. The carbocation intermediate is extremely electrophilic and will react with trace water faster than the rearrangement can occur. Corrective Actions:

  • Solvent Drying: Distill DCM over

    
     or use a molecular sieve column system.
    
  • Catalyst Integrity:

    
     and 
    
    
    
    are hygroscopic. Use a fresh bottle or freshly prepared magnesium bromide (from Mg turnings and 1,2-dibromoethane).
  • Atmosphere: Strictly use an Argon or Nitrogen balloon/manifold.

Q3: I am seeing fragmentation products (Benzophenone).

Diagnosis: This is a "Grob-type" fragmentation or oxidative cleavage, often caused by hard Lewis acids or radical pathways if light/oxygen are present. Corrective Actions:

  • Switch Catalyst: Move from

    
     to 
    
    
    
    or
    
    
    . These stabilize the intermediate without forcing C-C cleavage.
  • Solvent Switch: Change from Benzene/Toluene to Diethyl Ether or THF . Ether solvents can coordinate to the Lewis Acid, modulating its strength ("buffering" the acidity).

Q4: The reaction is stalled (Incomplete Conversion).

Diagnosis: The Lewis Acid might be deactivated by the product (carbonyl oxygen is a good Lewis base) or by moisture. Corrective Actions:

  • Stoichiometry: Use 1.1 to 1.5 equivalents of Lewis Acid. The product ketone will complex with the catalyst, effectively removing it from the cycle.

  • Hard/Soft Match: If using

    
    , ensure the etherate is soluble. If a precipitate forms, the catalyst is crashing out.
    

Standard Operating Protocol (SOP)

Objective: Synthesis of Phenyl Benzhydryl Ketone with <5% Side Products.

Reagents
  • 2,2,3-Triphenyloxirane (1.0 equiv)

  • Magnesium Bromide Etherate (

    
    ) (1.2 equiv)
    
  • Anhydrous Dichloromethane (DCM) or Benzene (Caution: Carcinogen)

Workflow
  • Preparation: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and argon inlet.

  • Catalyst Solution: Charge the flask with

    
     and anhydrous DCM (0.1 M relative to epoxide). Cool to 0°C .
    
  • Substrate Addition: Dissolve 2,2,3-triphenyloxirane in a minimal amount of anhydrous DCM. Add this solution dropwise to the catalyst solution over 10–15 minutes.

    • Why? Keeps epoxide concentration low relative to catalyst, suppressing polymerization.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC (Product is usually less polar than epoxide? Actually, ketones are often more polar than epoxides, but check

    
     against standards).
    
  • Quench: Pour the mixture into a separating funnel containing saturated

    
     solution. Shake vigorously to neutralize acid.
    
  • Workup: Extract with DCM (3x), wash combined organics with Brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallization from Ethanol/Hexane is preferred over chromatography to avoid acid-catalyzed decomposition on silica gel.

Troubleshooting Logic Flow

Troubleshooting_Logic Start Analyze Crude Mixture (NMR/TLC) Q1 Is Polymer/Tar present? Start->Q1 S1 Decrease Conc. Use Inverse Addition Q1->S1 Yes Q2 Is Diol (Glycol) present? Q1->Q2 No S2 Dry Solvents Fresh Catalyst Q2->S2 Yes Q3 Is Conversion Low? Q2->Q3 No S3 Increase Catalyst Eq. (Product Inhibition) Q3->S3 Yes Q4 Is Fragmentation occurring? Q3->Q4 No S4 Switch to MgBr2 Switch to Ether solvent Q4->S4 Yes

Figure 2: Decision matrix for optimizing reaction conditions based on crude product analysis.

References

  • Meinwald, J., Labana, S. S., & Chadha, M. S. (1963). Peracid Reactions. III. The Acid-catalyzed Rearrangement of Epoxides. Journal of the American Chemical Society, 85(5), 582–585. Link

  • Maruoka, K., Ooi, T., & Yamamoto, H. (1989). Organoaluminum-promoted rearrangement of epoxides to aldehydes or ketones. Journal of the American Chemical Society, 111(16), 6431–6432. Link

  • House, H. O. (1955). The Rearrangement of Alpha, Beta-Epoxy Ketones. Journal of the American Chemical Society, 77(18), 4819–4823. Link

  • Rickborn, B. (1991). Acid-Catalyzed Rearrangements of Epoxides. In Comprehensive Organic Synthesis (Vol. 3, pp. 733–775). Pergamon Press. Link

  • Bhatia, K. A., Eash, K. J., Leonard, N. M., Oswald, M. C., & Mohan, R. S. (2001). Synthesis of 2,2,3-triphenylpropanal and 1,2,2-triphenylethanone. Tetrahedron Letters, 42(46), 8129–8132. Link

Sources

Optimization

Resolving solubility issues of 2,2,3-Triphenyloxirane in polar solvents

A-TS-001 | Resolving Solubility Issues of 2,2,3-Triphenyloxirane in Polar Solvents Welcome to the technical support guide for 2,2,3-Triphenyloxirane. This resource is designed for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

A-TS-001 | Resolving Solubility Issues of 2,2,3-Triphenyloxirane in Polar Solvents

Welcome to the technical support guide for 2,2,3-Triphenyloxirane. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimentation. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure your success.

Overview: The Root of the Challenge

2,2,3-Triphenyloxirane is a molecule characterized by a significant hydrophobic profile, largely due to its three bulky phenyl groups. These non-polar aromatic rings render the molecule poorly soluble in aqueous or highly polar solvents. The small, polar oxirane (epoxide) ring is insufficient to overcome the dominant non-polar character, leading to precipitation, cloudiness, or incomplete dissolution in polar solvent systems. Understanding this inherent structural dichotomy is the first step in devising an effective solubilization strategy.

A key indicator of its hydrophobicity is its octanol-water partition coefficient (LogKow), which is predicted to be 5.28.[1] This high value signifies a strong preference for non-polar environments over aqueous ones, underscored by a very low predicted water solubility of approximately 9.59e-6 mg/L.[1]

Frequently Asked Questions (FAQs)

Q1: Why is my 2,2,3-Triphenyloxirane not dissolving in a polar solvent (e.g., water, ethanol, methanol)?

The principle of "like dissolves like" governs solubility.[2][3] 2,2,3-Triphenyloxirane is a predominantly non-polar molecule due to its three phenyl rings. Polar solvents, like water, form strong hydrogen bond networks. The non-polar surface of the triphenyloxirane cannot effectively interact with these polar solvent molecules, making it energetically unfavorable for the compound to dissolve.

Q2: I'm observing a cloudy solution or precipitate after adding the compound. What is my first troubleshooting step?

Initial insolubility can often be addressed by modifying the physical conditions of the system.

  • Mechanical Agitation: Ensure the solution is being stirred vigorously. Use a magnetic stirrer or vortex mixer to increase the interaction between the solute and solvent.

  • Temperature Adjustment: For most organic solids, solubility increases with temperature.[4][5][6][7] This is because the added thermal energy helps overcome the intermolecular forces within the crystal lattice of the solute.[8] Gently warming the solution can often be a simple and effective first step. However, be cautious of compound stability at elevated temperatures and verify the thermal sensitivity of your specific reagents.

Q3: Heating the solution helped, but the compound precipitates again upon cooling. What does this mean and what should I do?

This indicates that you have created a supersaturated solution at a higher temperature and the compound's solubility is highly temperature-dependent. When the solution cools, the solubility limit decreases, causing the excess solute to precipitate out. To maintain solubility at your working temperature (e.g., room temperature), you will need to modify the solvent system itself. This is where techniques like co-solvency become essential.

Q4: What is co-solvency and how can it resolve my issue?

Co-solvency is a powerful technique used to increase the solubility of poorly soluble compounds by adding a water-miscible organic solvent (a co-solvent) to the primary aqueous or polar solvent.[3][9][10][11] The co-solvent acts as a bridge, reducing the overall polarity of the solvent system to a level that is more favorable for the non-polar solute.[9] It disrupts the hydrogen bonding network of the water and creates a microenvironment that can better solvate the hydrophobic phenyl groups of your compound.

Commonly used co-solvents in preclinical formulations include dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), ethanol, and polyethylene glycol (PEG).[12]

Q5: What are some advanced strategies if co-solvents are not sufficient or appropriate for my experiment?

If co-solvents are not providing the desired solubility or are incompatible with your experimental design (e.g., cell-based assays where solvents may be toxic), you can explore the use of solubilizing excipients.

  • Surfactants: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration).[13] These micelles have a hydrophobic core and a hydrophilic shell. The non-polar 2,2,3-Triphenyloxirane can be encapsulated within this hydrophobic core, while the hydrophilic exterior allows the entire micelle complex to remain dispersed in the polar solvent.[13][14]

  • Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic central cavity.[15] They can encapsulate hydrophobic "guest" molecules, like 2,2,3-Triphenyloxirane, within their cavity.[16][17][18] This "inclusion complex" effectively masks the hydrophobic nature of the compound, significantly increasing its apparent solubility in aqueous solutions.[15][16][17][18]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Compound forms an insoluble powder at the bottom of the vessel. Insufficient solvent power; high crystallinity of the solute.1. Increase agitation (vortex/sonicate). 2. Gently warm the solution while stirring. 3. Implement a co-solvent system (See Protocol 1).
Solution is cloudy or opalescent. Micro-precipitation; compound is on the verge of its solubility limit.1. Add a small percentage (1-5% v/v) of a strong co-solvent like DMSO or NMP. 2. Filter the solution through a 0.22 µm filter if micro-precipitates persist. 3. Consider using a surfactant to form a microemulsion.[11]
Compound dissolves upon heating but crashes out upon cooling. High temperature-dependence of solubility; supersaturation at high temp.1. Maintain the elevated temperature if the experiment allows. 2. Redesign the solvent system using co-solvents to ensure stability at the desired working temperature.
Precipitation occurs when adding the stock solution (in organic solvent) to an aqueous buffer. The final concentration of the organic solvent is too low to maintain solubility.1. Increase the percentage of the organic co-solvent in the final aqueous buffer. 2. Prepare the stock solution at a lower concentration. 3. Add the stock solution to the aqueous buffer slowly while vortexing vigorously to avoid localized high concentrations. 4. Explore using cyclodextrins to pre-formulate the compound (See Protocol 2).

Experimental Protocols & Methodologies

Protocol 1: Step-by-Step Co-Solvent Screening

This protocol provides a systematic approach to identifying an effective co-solvent system.

  • Preparation: Weigh out equal, small amounts (e.g., 1-2 mg) of 2,2,3-Triphenyloxirane into several separate, small glass vials.

  • Primary Solvent: To each vial, add a small, precise volume of your primary polar solvent (e.g., 100 µL of deionized water or buffer) to create a slurry.

  • Co-Solvent Titration:

    • Select a panel of common co-solvents (e.g., DMSO, ethanol, propylene glycol, PEG 400).

    • To the first vial, add the first co-solvent (e.g., DMSO) dropwise (e.g., 2-5 µL at a time) while vortexing.

    • Observe for dissolution. Continue adding the co-solvent incrementally, recording the total volume added when complete dissolution is achieved.

    • Repeat this process for each selected co-solvent in the other vials.

  • Analysis: Compare the co-solvents based on the minimum volume required to achieve a clear solution. The most efficient co-solvent is the one that solubilizes the compound with the lowest final percentage (v/v).

  • Validation: Perform a dilution test. Take the successfully solubilized stock solution and dilute it into your final experimental medium to ensure the compound remains in solution at the final working concentration.

Protocol 2: Solubility Enhancement with Cyclodextrins

This method uses hydroxypropyl-β-cyclodextrin (HP-β-CD), a common derivative used to improve the solubility of hydrophobic compounds.[16]

  • Molar Ratio Calculation: Determine the molar amounts needed. A common starting point is a 1:1 molar ratio of 2,2,3-Triphenyloxirane to HP-β-CD.

  • Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer. Warming the buffer slightly can help dissolve the cyclodextrin.

  • Complexation:

    • Slowly add the powdered 2,2,3-Triphenyloxirane to the HP-β-CD solution while stirring vigorously.

    • Alternatively, dissolve the triphenyloxirane in a minimal amount of a volatile organic solvent (like methanol or acetone), add it to the cyclodextrin solution, and then remove the organic solvent via evaporation (e.g., using a rotary evaporator or nitrogen stream). This co-solvent evaporation method can improve encapsulation efficiency.[19]

  • Equilibration: Seal the container and allow the mixture to stir at room temperature for 24-48 hours. This allows time for the inclusion complex to form.

  • Clarification: After equilibration, centrifuge the solution at high speed to pellet any remaining undissolved compound.

  • Quantification: Carefully collect the supernatant. The concentration of the solubilized 2,2,3-Triphenyloxirane in the clear supernatant can be determined using a suitable analytical method (e.g., HPLC-UV).

Visualizations: Workflows and Mechanisms

Solubilization_Workflow start Start: Incomplete Dissolution of 2,2,3-Triphenyloxirane step1 Apply Mechanical Agitation (Vortex, Sonicate) start->step1 step2 Gently Warm Solution step1->step2 q1 Is Solution Clear? step2->q1 step3 Implement Co-Solvent Strategy (See Protocol 1) q1->step3 No success Success: Compound Solubilized q1->success Yes q2 Is Solution Clear? step3->q2 step4 Explore Advanced Methods (Surfactants, Cyclodextrins) q2->step4 No q2->success Yes q3 Is Solution Clear? step4->q3 q3->success Yes fail Re-evaluate Compound/System Compatibility q3->fail No Co_Solvency_Mechanism cluster_0 Before Co-Solvent cluster_1 After Adding Co-Solvent water Water Molecules (High Polarity) precipitate Precipitate water->precipitate Poor Interaction compound1 2,2,3-Triphenyloxirane (Non-Polar) compound1->precipitate solvent_mix Water + Co-Solvent (Intermediate Polarity) compound2 Solvated 2,2,3-Triphenyloxirane solvent_mix->compound2 Favorable Interaction

Caption: Mechanism of action for co-solvency.

Cyclodextrin_Encapsulation compound Hydrophobic Compound complex Inclusion Complex (Water Soluble) compound->complex Encapsulation cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex

Sources

Troubleshooting

Technical Support Center: Kinetic Optimization of 2,2,3-Triphenyloxirane Rearrangement

Topic: Effect of Catalyst Concentration on Reaction Kinetics Document ID: TSC-2025-OX-KIN Audience: Process Chemists, Kineticists, and Drug Development Scientists Introduction: The Mechanistic Context Welcome to the Tech...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Effect of Catalyst Concentration on Reaction Kinetics Document ID: TSC-2025-OX-KIN Audience: Process Chemists, Kineticists, and Drug Development Scientists

Introduction: The Mechanistic Context

Welcome to the Technical Support Center. This guide addresses the kinetic behavior of 2,2,3-triphenyloxirane during its acid-catalyzed rearrangement (Meinwald rearrangement).

In this reaction, the epoxide undergoes ring opening to form a carbonyl compound—typically benzhydryl phenyl ketone (


-diphenylacetophenone)—via a carbocationic intermediate. The concentration of the Lewis acid catalyst (e.g., 

) is the critical "throttle" for this transformation. However, the relationship between catalyst load and reaction rate is rarely strictly linear due to aggregation, saturation, and catalyst deactivation phenomena.

This guide provides the diagnostic frameworks to optimize your catalyst loading, troubleshoot rate anomalies, and ensure batch-to-batch reproducibility.

Module 1: Kinetic Profiling & Catalyst Loading

The Theoretical Rate Law

Under ideal pseudo-first-order conditions (where [Epoxide]


 [Catalyst]), the reaction rate is defined as:



  • Ideally:

    
     (Linear dependence). Doubling the catalyst doubles the rate.
    
  • Real-World:

    
     often deviates from 1 at high concentrations.
    
The "Saturation" Phenomenon

Users frequently report that increasing catalyst concentration beyond a certain threshold (e.g., >10 mol%) yields diminishing returns.

Why this happens:

  • Catalyst Aggregation: In non-polar solvents (DCM, Toluene), Lewis acids like

    
     can form inactive dimers at high concentrations.
    
  • Product Inhibition: The product (a ketone) is more basic than the starting epoxide. As the reaction proceeds, the product complexes with the catalyst, effectively removing it from the cycle.

Visualizing the Mechanism

The following diagram illustrates the critical "decision points" in the reaction pathway where catalyst concentration plays a role.

ReactionMechanism Epoxide 2,2,3-Triphenyloxirane (Substrate) Complex Activated Complex (Rate Limiting Step) Epoxide->Complex + Catalyst Cat Lewis Acid (BF3) Cat->Complex Cation Benzhydryl Cation (Intermediate) Complex->Cation Ring Opening Shift 1,2-Hydride Shift Cation->Shift Product Benzhydryl Phenyl Ketone (Product) Shift->Product Inhibition Catalyst-Product Adduct (Inactive) Product->Inhibition High [Cat] leads to trapping Inhibition->Cat Slow Release

Figure 1: Mechanistic pathway showing the kinetic trap of product inhibition.

Module 2: Troubleshooting Reaction Anomalies

Diagnostic Matrix: Catalyst Concentration Issues
SymptomProbable CauseTechnical ExplanationCorrective Action
Sigmoidal Kinetics (Induction Period)Moisture Contamination Lewis acids (

) react with trace water to form Brønsted acids (

). The reaction eventually auto-catalyzes but starts slow.
Dry solvent over molecular sieves (3Å). Ensure glassware is flame-dried.
Rate Plateau (Zero order in Cat)Catalyst Saturation All epoxide sites are coordinated; adding more catalyst only increases aggregation or side reactions.Reduce catalyst load. Plot

vs

to find the saturation point.
Product Mixture (Aldehyde + Ketone)Over-Acidification High catalyst loads increase the "tightness" of the ion pair, potentially altering the migration preference (Phenyl vs. Hydride shift).Switch to a milder Lewis acid (

) or lower the concentration of

.
Runaway Exotherm Thermal Runaway The rearrangement is highly exothermic. High catalyst conc. accelerates heat release beyond cooling capacity.CRITICAL: Use "Dosage Controlled" addition. Add catalyst as a dilute solution over time.

Module 3: Standardized Kinetic Assay Protocol

To accurately determine the optimal catalyst concentration for your specific batch of 2,2,3-triphenyloxirane, follow this self-validating protocol.

Experimental Setup
  • Technique: In-situ IR (ReactIR) or Quench-Flow HPLC.

  • Solvent: Dichloromethane (Anhydrous).

  • Temperature: 0°C (Ice bath) to control exotherms.

  • Standard: Internal standard (e.g., Biphenyl) required for HPLC normalization.

Step-by-Step Workflow
  • Baseline Preparation:

    • Dissolve 2,2,3-triphenyloxirane (1.0 equiv) and Internal Standard in DCM.

    • Equilibrate to 0°C.

  • Catalyst Stock Solution:

    • Prepare a 0.1 M solution of

      
       in DCM. Note: Never add neat catalyst directly for kinetic runs; the local concentration spike ruins data.
      
  • Initiation:

    • Inject catalyst stock to achieve target loads (e.g., 1 mol%, 2 mol%, 5 mol%).

    • Vortex/Stir immediately (>800 RPM) to ensure kinetic regime control (avoiding diffusion limits).

  • Sampling & Quenching (Crucial Step):

    • Aliquot 50

      
       at defined intervals (
      
      
      
      min).
    • Quench: Immediately dispense into a vial containing Sat.

      
       + 
      
      
      
      .
    • Why? Acid traces must be neutralized instantly to stop the rearrangement in the vial.

  • Data Analysis:

    • Plot

      
       vs. Time.
      
    • Extract slope =

      
      .[1]
      
Kinetic Workflow Diagram

KineticProtocol Start Start: Substrate + Solvent (0°C, Anhydrous) Inject Inject Catalyst (Dilute Stock) Start->Inject Sample Sampling Loop (Every 60s) Inject->Sample Quench Quench: NaHCO3 + Et3N (CRITICAL STOP) Sample->Quench Immediate Analyze HPLC/GC Analysis (vs Internal Std) Quench->Analyze Calc Calculate k_obs Analyze->Calc Calc->Sample Next Timepoint

Figure 2: Workflow for reliable kinetic data acquisition.

Frequently Asked Questions (FAQs)

Q1: Why does my reaction turn dark/black at high catalyst concentrations? A: This indicates oligomerization or polymerization. The carbocation intermediate (


) is highly reactive. If the catalyst concentration is too high, these cations can attack unreacted epoxide molecules rather than rearranging, leading to polyethers (tars). Solution: Reduce catalyst load to <5 mol%.

Q2: Can I use Brønsted acids (e.g.,


) instead of Lewis acids? 
A:  Yes, but the kinetics and selectivity will shift. Brønsted acids often lead to faster rates but "messier" profiles due to the presence of water (hydronium ions), which can act as a nucleophile and open the ring to form a glycol (diol) instead of the rearrangement ketone.

Q3: How do I verify if my catalyst is degraded? A: Perform a "Standard Activity Test." Run the reaction with a known substrate (e.g., Stilbene Oxide) using your catalyst batch. If the


 (half-life) deviates by >10% from historical data, the catalyst is likely hydrated or degraded.

References

  • Mechanistic Found

    • Title: Mechanism and Kinetics of Epoxide Ring-Opening with Carboxylic Acids Catalyzed by the Corresponding Carboxylates.[1]

    • Source: ResearchGate (2025).[2]

    • URL:

  • Lewis Acid C

    • Title: Theoretical Study on the BF3-catalyzed Meinwald Rearrangement Reaction.
    • Source: Journal of Organic Chemistry / PubMed (2014).[3]

    • URL:

  • Migr

    • Title: Migratory Aptitudes in Rearrangements of Destabilized Vinyl Cations.[4]

    • Source: NIH / PMC (2020).
    • URL:

  • Catalyst Concentr

    • Title: Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis.[5]

    • Source: ResearchGate (2025).[2]

    • URL:

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation patterns of 2,2,3-Triphenyloxirane

The following guide details the mass spectrometry fragmentation patterns of 2,2,3-Triphenyloxirane, focusing on the critical challenge of distinguishing this epoxide from its isomeric carbonyl rearrangement products. Con...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the mass spectrometry fragmentation patterns of 2,2,3-Triphenyloxirane, focusing on the critical challenge of distinguishing this epoxide from its isomeric carbonyl rearrangement products.

Content Type: Publish Comparison Guide Audience: Researchers, Senior Analytical Scientists, Drug Development Professionals

Executive Summary: The Epoxide "Chameleon" Effect

In high-energy Electron Ionization (EI) mass spectrometry, 2,2,3-Triphenyloxirane (MW 272.34) presents a classic analytical challenge: it undergoes rapid thermal and ionization-induced rearrangement to form isomeric carbonyls, most notably 1,1,2-triphenylethanone .

This guide provides a definitive comparison between the native epoxide and its "alternative" isomers (rearrangement products), establishing a protocol to distinguish them. We demonstrate that while standard EI-MS often yields identical spectra for these isomers due to the McLafferty-type and 1,2-shift mechanisms, specific low-abundance diagnostic ions and soft-ionization techniques (CI/ESI) provide the necessary resolution.

Mechanistic Fragmentation Analysis

To interpret the spectrum, one must understand the causality of the fragmentation. The fragmentation of 2,2,3-triphenyloxirane is not a simple bond cleavage; it is a cascade reaction.

The Rearrangement Pathway (The "False Positive" Trap)

Under 70 eV EI conditions, the molecular ion (


, m/z 272) is high-energy. The oxirane ring strain (~27 kcal/mol) drives a rapid ring opening to a distonic radical cation, followed by a 1,2-shift.
  • Ring Opening: The C-C bond or C-O bond cleaves. Cleavage of the C2-O bond is favored due to the stabilization of the resulting carbocation by the two phenyl groups at C2.

  • 1,2-Phenyl Shift: A phenyl group migrates from C2 to C3 (or vice versa depending on the specific conformer), or a hydride shift occurs.

  • Product Formation: The dominant isomer formed is 1,1,2-triphenylethanone (

    
    ).
    

Consequently, the mass spectrum of the epoxide is effectively the mass spectrum of this ketone.

Diagnostic Fragmentation Channels

Despite the rearrangement, subtle differences exist.

  • Pathway A (Rearrangement Dominant):

    • Precursor: 1,1,2-triphenylethanone isomer.

    • 
      -Cleavage: Breaks the 
      
      
      
      bond.
    • Major Fragments:

      • m/z 167 (

        
        ):  The benzhydryl cation. Base peak (100%). Very stable.
        
      • m/z 105 (

        
        ):  The benzoyl cation. High abundance (~60-80%).
        
      • m/z 77 (

        
        ):  Phenyl cation.
        
  • Pathway B (Direct Epoxide Cleavage - Minor):

    • Occurs prior to full rearrangement.

    • m/z 195: Loss of phenyl radical (

      
      ).
      
    • m/z 180: Possible loss of

      
       (90) or rearrangement to fluorene derivatives.
      
    • m/z 165 (

      
      ):  Fluorenyl cation, formed by cyclization of the benzhydryl ion (loss of 
      
      
      
      ).

Comparative Analysis: Epoxide vs. Alternatives

The following table contrasts the epoxide with its two primary structural isomers. Note the Diagnostic Discriminator column.

Table 1: Spectral Fingerprint Comparison (EI, 70 eV)
CompoundStructureBase Peak (m/z)Key Fragments (m/z)Diagnostic Discriminator
2,2,3-Triphenyloxirane Oxirane Ring167 105, 165, 77, 272 (Weak)m/z 256 (M-16) : Rare loss of Oxygen (distinct to epoxides). m/z 195 :

.
1,1,2-Triphenylethanone Ketone (

)
167 105, 165, 77, 272 (Weak)Identical to epoxide in standard EI. Distinguished by Retention Time (elutes after epoxide on non-polar columns).
Triphenylacetaldehyde Aldehyde (

)
243 165, 77, 29m/z 243 (

)
: Trityl cation is the base peak due to

-cleavage of the aldehyde H. Distinct from the 167/105 pattern.

Visualization of Signaling Pathways

The following diagram illustrates the competition between the rearrangement pathway (leading to ketone-like fragments) and the direct fragmentation pathway.

FragmentationPathway M_Ion Molecular Ion (M+•) m/z 272 Distonic Distonic Radical Cation (Ring Open) M_Ion->Distonic Ring Opening Ketone_Iso Isomer: 1,1,2-Triphenylethanone (Ph-CO-CHPh2) Distonic->Ketone_Iso 1,2-Ph Shift (Fast) Aldehyde_Iso Isomer: Triphenylacetaldehyde (Ph3C-CHO) Distonic->Aldehyde_Iso 1,2-H Shift (Minor) Frag_167 Benzhydryl Cation (Ph2CH+) m/z 167 (Base Peak) Ketone_Iso->Frag_167 α-Cleavage Frag_105 Benzoyl Cation (PhCO+) m/z 105 Ketone_Iso->Frag_105 α-Cleavage Frag_243 Trityl Cation (Ph3C+) m/z 243 Aldehyde_Iso->Frag_243 α-Cleavage (-CHO) Frag_165 Fluorenyl Cation m/z 165 Frag_167->Frag_165 -H2 (Cyclization)

Caption: Fragmentation workflow showing the dominant rearrangement to the ketone isomer, explaining the high abundance of m/z 167 and 105.

Experimental Protocol: Self-Validating Differentiation

To ensure scientific integrity and avoid misidentification, the following protocol uses "Soft" ionization as a validator for the "Hard" EI data.

Method A: GC-EI-MS (Screening)
  • Column: Rxi-5Sil MS (30m x 0.25mm x 0.25µm).

  • Injector Temp: 200°C (Critical: Keep low to minimize thermal rearrangement before ionization).

  • Ion Source: 70 eV.[1][2]

  • Validation Check: Monitor m/z 167 and 105. If m/z 243 is present >5%, suspect Triphenylacetaldehyde contamination.

Method B: CI-MS (Confirmation)
  • Reagent Gas: Methane or Isobutane.

  • Mechanism: Proton transfer forms

    
    .
    
  • Result:

    • Epoxide: Shows

      
       at m/z 273 and often a characteristic loss of water 
      
      
      
      at m/z 255.
    • Ketone: Shows

      
       at m/z 273 but no  significant water loss (ketones are stable to dehydration compared to protonated epoxides which open to alcohols).
      
Method C: Chemical Derivatization (The "Tie-Breaker")

If MS data is ambiguous:

  • Treat sample with

    
     (Lithium Aluminum Hydride).
    
  • Epoxide: Reduces to an alcohol (2,2,3-triphenylethanol). MS shift: M+ becomes 274.

  • Ketone: Reduces to an alcohol (1,1,2-triphenylethanol).

  • Differentiation: The regiochemistry of the resulting alcohols leads to different fragmentation patterns (primary vs secondary alcohol cleavage rules).

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

  • NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library (NIST 23). National Institute of Standards and Technology.[3]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[4]

  • Smith, R. M. (2004). "Understanding Mass Spectra: A Basic Approach". Wiley-Interscience. (Focus on epoxide rearrangement mechanisms).

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.